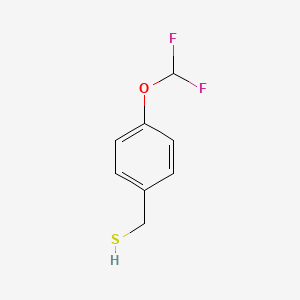

4-(Difluoromethoxy)benzyl mercaptan

Description

Significance of Fluorine in Organic Synthesis and Medicinal Chemistry

Fluorine, the most electronegative element, imparts unique properties to organic molecules, making it a crucial element in modern organic chemistry. numberanalytics.comsoci.org Its introduction into a molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com The small size of the fluorine atom allows it to replace hydrogen without significant steric changes, while its high electronegativity creates strong carbon-fluorine bonds, enhancing thermal and metabolic stability. numberanalytics.comlew.rotandfonline.com

In medicinal chemistry, the incorporation of fluorine is a widely used strategy to improve the efficacy of drug candidates. numberanalytics.comlew.ro Fluorination can increase a molecule's lipophilicity, which can lead to better membrane permeability and bioavailability. numberanalytics.comnih.gov Furthermore, the presence of fluorine can lower the pKa of nearby functional groups, influencing their ionization state and binding affinity to biological targets. numberanalytics.comtandfonline.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, highlighting its importance in drug design and development. soci.orgnih.gov Beyond medicine, fluorinated compounds also find extensive use as agrochemicals, including herbicides, insecticides, and fungicides. soci.orglew.ro

Chemical Importance of the Thiol Functional Group

The thiol functional group, consisting of a sulfur atom bonded to a hydrogen atom (-SH), is the sulfur analog of an alcohol. wikipedia.org Thiols, also known as mercaptans, are characterized by their strong and often unpleasant odors. wikipedia.orgcreative-proteomics.com The sulfur atom in a thiol is highly polarizable and its S-H bond is weaker than the O-H bond in alcohols, making thiols more acidic. libretexts.org This property allows for the easy formation of thiolate anions (RS⁻), which are potent nucleophiles in various chemical reactions. libretexts.org

Thiols play a vital role in biological systems. creative-proteomics.comfiveable.me The amino acid cysteine contains a thiol group, and the formation of disulfide bonds (-S-S-) between cysteine residues is a key factor in determining the three-dimensional structure and stability of proteins. wikipedia.orgcreative-proteomics.comfiveable.me Thiols also act as important biological antioxidants. creative-proteomics.comfiveable.me For instance, glutathione, a tripeptide containing cysteine, helps protect cells from damage caused by reactive oxygen species. creative-proteomics.comfiveable.me In organic synthesis, thiols are versatile reagents used in a variety of transformations, including nucleophilic substitutions and additions. libretexts.orgaidic.it

Overview of 4-(Difluoromethoxy)benzyl Mercaptan as a Chemical Entity

This compound is an organic compound that incorporates both a difluoromethoxy group (-OCHF₂) and a benzyl (B1604629) mercaptan group. This unique combination of functional groups suggests its potential as a specialized building block in organic synthesis. The difluoromethoxy group can confer some of the beneficial properties associated with fluorination, such as increased stability and altered electronic properties, while the thiol group provides a reactive handle for a wide range of chemical transformations.

Structure

3D Structure

Properties

Molecular Formula |

C8H8F2OS |

|---|---|

Molecular Weight |

190.21 g/mol |

IUPAC Name |

[4-(difluoromethoxy)phenyl]methanethiol |

InChI |

InChI=1S/C8H8F2OS/c9-8(10)11-7-3-1-6(5-12)2-4-7/h1-4,8,12H,5H2 |

InChI Key |

KXDMFMXSCCLTRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CS)OC(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Difluoromethoxy Benzyl Mercaptan

Reactions Involving the Thiol (-SH) Group

The thiol group is the most reactive site in 4-(difluoromethoxy)benzyl mercaptan, readily participating in a variety of transformations typical for mercaptans. These include alkylation, acylation, and oxidation.

S-Alkylation and S-Acylation Reactions

The nucleophilic nature of the thiol group allows for straightforward S-alkylation and S-acylation reactions. These transformations are fundamental in organic synthesis for creating thioethers and thioesters, respectively.

S-Alkylation: In the presence of a base, this compound is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate readily reacts with alkyl halides to form the corresponding thioethers (sulfides). The general reaction is analogous to the S-alkylation of benzyl (B1604629) mercaptan, which is used to produce benzylthioethers. wikipedia.org

S-Acylation: This process involves the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the HCl by-product. Protein S-acylation, a vital biological process, involves the attachment of fatty acids to cysteine residues via a thioester linkage. nih.govstrath.ac.uknih.gov This principle is mirrored in the synthetic acylation of thiols like this compound.

| Reaction Type | Reagent Example | Product Type | General Reaction Scheme |

| S-Alkylation | Alkyl Halide (R-X) | Thioether | |

| S-Acylation | Acyl Chloride (R-COCl) | Thioester |

This table illustrates representative S-alkylation and S-acylation reactions.

Oxidative Transformations of Mercaptans

The sulfur atom in the thiol group exists in its lowest oxidation state and can be readily oxidized. The nature of the product depends on the strength of the oxidizing agent and the reaction conditions.

Disulfides: Mild oxidizing agents, such as oxygen in the presence of a catalyst, iodine, or hydrogen peroxide, convert mercaptans to disulfides. google.com This is a common transformation for thiols and involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond.

Sulfinic and Sulfonic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) or nitric acid, can oxidize the thiol group further to sulfinic acids (R-SO₂H) and ultimately to sulfonic acids (R-SO₃H).

| Oxidizing Agent | Product |

| O₂, catalyst | 4,4'-(Disulfanediylbis(methylene))bis(1,1'-(difluoromethoxy)benzene) |

| Strong Oxidant (e.g., KMnO₄) | 4-(Difluoromethoxy)benzenesulfonic acid |

This table summarizes the products of oxidative transformations.

C-S Bond Activation and Functionalization

Modern synthetic methods allow for the activation and cleavage of the carbon-sulfur bond, enabling the use of mercaptans in cross-coupling reactions. nih.govrsc.org Transition-metal catalysis, particularly with palladium or nickel, can facilitate the cleavage of the C–S bond in thioethers derived from benzyl mercaptan, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net For instance, the benzylic C–S bond can be cleaved and subsequently coupled with various partners, such as nitriles or aryl halides, providing a pathway to complex molecules. researchgate.net While specific examples for this compound are not prevalent in the literature, the principles established for benzyl mercaptan are applicable. researchgate.net

Reactions of the Difluoromethoxy Aromatic Moiety

The aromatic ring of this compound can undergo reactions typical of substituted benzenes, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of this substitution are governed by the electronic properties of the substituents already present on the ring: the 4-(difluoromethoxy) group and the 1-(mercaptomethyl) group.

Directing Effects:

Difluoromethoxy Group (-OCHF₂): This group is deactivating due to the strong electron-withdrawing inductive effect of the two fluorine atoms. nih.gov However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied, this group directs incoming electrophiles to the positions ortho to it (C3 and C5). nih.govlibretexts.org

Mercaptomethyl Group (-CH₂SH): The -CH₂SH group is generally considered to be a weak activating group and an ortho, para-director. It directs incoming electrophiles to the positions ortho to it (C3 and C5).

Given that both substituents direct to the same positions (C3 and C5), electrophilic substitution on this compound is expected to yield 3,4-disubstituted or 3,4,5-trisubstituted products. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts reactions. pharmdguru.comyoutube.comlibretexts.org

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(Difluoromethoxy)-1-(mercaptomethyl)-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(difluoromethoxy)-1-(mercaptomethyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acetyl-4-(difluoromethoxy)-2-(mercaptomethyl)benzene |

This table outlines potential electrophilic aromatic substitution reactions.

Functional Group Interconversions on the Aromatic Ring

Functional group interconversion refers to the transformation of one functional group into another. ub.edusolubilityofthings.com In the context of this compound, this could involve modifications of either the thiol or the difluoromethoxy group.

Thiol Group Modification: Beyond the reactions discussed in section 3.1, the thiol group can be converted into various other sulfur-containing functionalities. For instance, it can be transformed into a sulfonyl chloride (-SO₂Cl) which is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters. libretexts.org

Difluoromethoxy Group Modification: The difluoromethoxy group is generally chemically robust and resistant to transformation under typical reaction conditions. Its modification would likely require harsh conditions that could also affect other parts of the molecule.

These interconversions are crucial for fine-tuning the properties of the molecule for specific applications in materials science or medicinal chemistry. solubilityofthings.com

Information regarding the catalytic applications of this compound is not available in the reviewed scientific literature.

Extensive searches of scientific databases and literature have yielded no specific information regarding the use of This compound as a catalyst in chemical transformations involving organosulfur compounds. This compound is typically documented as a chemical intermediate or reagent for use in organic synthesis, rather than as a catalytic species.

The available literature focuses on the catalytic activities of other types of mercaptans or on general catalytic processes for the synthesis of organosulfur compounds, without mentioning this compound in a catalytic role. Therefore, the requested section on its catalytic applications cannot be provided at this time due to a lack of available research findings.

Applications As a Building Block in Complex Molecule Synthesis

Role in the Synthesis of Difluoromethylthiolated Compounds

The introduction of the difluoromethylthio (-SCF₂H) group is a key strategy in modern medicinal chemistry. nih.govacs.org While direct difluoromethylthiolation often employs specialized reagents, benzyl (B1604629) mercaptans can be precursors to related structures. nih.govacs.orgthieme-connect.com For instance, 4-(Difluoromethoxy)benzyl mercaptan can be reacted with a difluorocarbene source, such as chlorodifluoromethane, under basic conditions. This reaction would yield 4-(difluoromethoxy)benzyl difluoromethyl sulfide (B99878), a compound where the sulfur atom is bonded to both the benzyl group and a difluoromethyl group. This method provides a pathway to molecules containing the Ar-CH₂-S-CF₂H framework, effectively incorporating both the difluoromethoxy and difluoromethylthio motifs into a single building block.

Precursor for Diverse Heterocyclic Systems

Benzyl mercaptans are valuable starting materials for the synthesis of a wide array of sulfur-containing heterocyclic compounds, which are significant scaffolds in drug discovery. acs.orgnih.gov The thiol group of this compound provides a nucleophilic center for constructing rings. For example, it can undergo condensation reactions with α,β-unsaturated carbonyl compounds or be used in multi-step sequences to build systems like thiazoles, thiadiazoles, and benzothiazines. nih.gov

A representative synthetic route could involve the S-alkylation of this compound with an ethyl haloacetate to form an ester intermediate. This ester can then be reacted with hydrazine (B178648) to produce the corresponding acetohydrazide. The resulting hydrazide is a versatile precursor that can be cyclized with various reagents to form five-membered heterocycles such as 1,3,4-oxadiazoles or 1,2,4-triazoles, all bearing the 4-(difluoromethoxy)benzylthio substituent.

Construction of Functionalized Aromatic and Heteroaromatic Scaffolds

The primary utility of this compound in this context is through S-alkylation and S-arylation reactions, which form stable thioether linkages. wikipedia.org This allows for the direct attachment of the 4-(difluoromethoxy)benzylthio moiety to a variety of aromatic and heteroaromatic cores. This is particularly useful in drug design, where the introduction of this specific fluorinated group can fine-tune the pharmacological profile of a lead compound. For example, it can react with activated chloro-substituted aromatic compounds, such as 4-benzyloxyphenol derivatives or other complex aromatic systems, to build larger, functionalized molecules. tubitak.gov.trnih.gov The resulting aryl benzyl sulfides can be key intermediates or the final target compounds themselves, finding applications in materials science, such as in the synthesis of liquid crystals or as raw materials for herbicides and fungicides. google.comguidechem.com

Utility in C1 Building Block Methodologies

In the context of complex synthesis, particularly in peptide and protein chemistry, the benzyl group of benzyl mercaptan serves as a highly effective protecting group for the thiol functionality. wikipedia.orgresearchgate.netthieme-connect.de The use of this compound follows this principle, where it acts as a stable, protected source of a thiol group. The thiol is masked as a thioether, rendering it unreactive to conditions that it would otherwise not tolerate. thieme-connect.de

This strategy is analogous to using a C1 building block, where a single functional group (in this case, the thiol) is delivered to a complex molecule. The 4-(difluoromethoxy)benzyl thioether can be carried through multiple synthetic steps before the benzyl group is selectively cleaved to unmask the free thiol (-SH). wikipedia.org This deprotection is often achieved through methods like dissolving metal reduction. wikipedia.org This approach allows for the precise incorporation of a thiol group into a target structure at a late stage, a crucial tactic in the synthesis of complex natural products and pharmaceuticals. The substituted benzyl group can also modify reactivity and solubility compared to the unsubstituted benzyl mercaptan. wikipedia.org

Applications in Research and Industry

Use as a Building Block in Organic Synthesis

4-(Difluoromethoxy)benzyl mercaptan serves as a valuable building block in organic synthesis. aidic.it The thiol group can be used as a protecting group for other functionalities or as a handle to introduce sulfur into a molecule. The ability to remove the benzyl (B1604629) group under reducing conditions makes it a useful reagent for introducing a free thiol group into a target molecule. wikipedia.org

Potential in Materials Science and Agrochemicals

Given the prevalence of fluorinated compounds in agrochemicals, this compound could be a precursor for the synthesis of new pesticides. soci.orglew.ro Benzyl mercaptan itself is used as a raw material for the synthesis of herbicides in the thiocarbamate family. google.com In materials science, thiols are used to modify the surface of gold nanoparticles and other materials, suggesting potential applications for this fluorinated analog. researcher.life

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-(Difluoromethoxy)benzyl mercaptan, ¹H, ¹³C, and ¹⁹F NMR studies are particularly insightful. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be extrapolated from data on closely related structures such as benzyl (B1604629) mercaptan, 4-methylbenzyl mercaptan, and other fluorinated analogues.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) group, and the thiol (-SH) proton. The difluoromethoxy group (-OCHF₂) will also uniquely influence the spectrum.

The aromatic protons on the benzene (B151609) ring are anticipated to appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the difluoromethoxy group will be shifted downfield compared to those ortho to the mercaptomethyl group due to the electron-withdrawing nature of the fluorine atoms.

The methylene protons of the -CH₂SH group would likely appear as a doublet, coupled to the thiol proton. The chemical shift of this signal is influenced by the neighboring sulfur atom and the aromatic ring. The thiol proton itself is expected to present as a triplet, due to coupling with the adjacent methylene protons. merckmillipore.com

A key feature of the ¹H NMR spectrum would be the signal for the proton of the difluoromethoxy group (-OCHF₂). This proton is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (J-coupling).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (ortho to OCHF₂) | 7.1-7.3 | Doublet | ~8-9 |

| Ar-H (ortho to CH₂SH) | 7.3-7.5 | Doublet | ~8-9 |

| -CH₂- | ~3.7 | Doublet | ~7-8 |

| -SH | ~1.7 | Triplet | ~7-8 |

| -OCHF₂ | 6.5-7.0 | Triplet | ~70-75 (JHF) |

Note: The predicted values are based on comparative analysis with benzyl mercaptan and related fluorinated compounds. merckmillipore.comchemicalbook.commdpi.com

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic carbons, the methylene carbon, and the carbon of the difluoromethoxy group.

The carbon atom of the difluoromethoxy group (-OCHF₂) will be significantly affected by the attached fluorine atoms, appearing as a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹JCF). The aromatic carbons will show four distinct signals for the 1,4-disubstituted pattern. The carbon attached to the difluoromethoxy group (C-O) and the carbon attached to the mercaptomethyl group (C-C) will have characteristic chemical shifts. The methylene carbon will appear at a higher field. chemicalbook.comchemicalbook.comthegoodscentscompany.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) |

| -CH₂- | ~28 | Singlet |

| Aromatic C-H | ~128-132 | Singlet |

| Aromatic C-CH₂SH | ~138-140 | Singlet |

| Aromatic C-OCHF₂ | ~148-152 | Triplet |

| -OCHF₂ | ~115-120 | Triplet |

Note: The predicted values are based on comparative analysis with benzyl mercaptan and 4-methylbenzyl mercaptan. chemicalbook.comchemicalbook.comthegoodscentscompany.com

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a powerful technique for studying fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be a doublet due to coupling with the single proton of the same group (²JFH). The chemical shift of this signal provides a clear indication of the electronic environment of the fluorine atoms. Based on data for similar difluoromethoxy-substituted aromatic compounds, the chemical shift is anticipated to be in the region of -80 to -90 ppm relative to a standard like CFCl₃.

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key expected vibrational frequencies include:

S-H Stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹, which is characteristic of the thiol S-H stretching vibration. researchgate.net

C-H Stretch (Aromatic): Multiple sharp bands would appear in the region of 3000-3100 cm⁻¹.

C-H Stretch (Aliphatic): Bands corresponding to the methylene (-CH₂-) group would be observed around 2850-2960 cm⁻¹.

C=C Stretch (Aromatic): Medium to strong absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-O-C Stretch: A strong band associated with the aryl ether linkage is anticipated around 1200-1250 cm⁻¹.

C-F Stretch: Strong and characteristic absorption bands for the C-F bonds of the difluoromethoxy group are expected in the region of 1000-1150 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | 2550-2600 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Aryl C-O-C Stretch | 1200-1250 | Strong |

| C-F Stretch | 1000-1150 | Strong |

Note: The predicted values are based on comparative analysis with benzyl mercaptan and other substituted aromatic compounds. researchgate.netchemicalbook.com

Laser-Raman Spectroscopy

Laser-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit characteristic signals. The S-H stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. researchgate.net The symmetric vibrations of the benzene ring and the C-S stretching vibration are also typically well-defined in Raman spectra. The C-F stretching vibrations would also be present. Computational studies are often employed to accurately assign the vibrational modes observed in both FT-IR and Raman spectra. sigmaaldrich.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. researchgate.netorientjchem.org This approach is grounded in the principle that the energy of a system can be determined from its electron density. DFT calculations allow for the optimization of molecular geometry and the prediction of a wide range of chemical properties. orientjchem.orgresearchgate.net For this compound, DFT methods like B3LYP are employed to compute its structural parameters, vibrational frequencies, and electronic properties, providing a foundational understanding of the molecule's behavior. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trdntb.gov.ua The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that a molecule is more reactive and less stable. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom and the aromatic ring, while the LUMO would be distributed over the molecule's framework, ready to accept electrons. The analysis of these orbitals provides insight into the molecule's electronic behavior and its potential for charge transfer within the structure. scholarsresearchlibrary.com

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Parameter | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electron affinity. |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap often correlates with higher reactivity. nih.gov |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. DFT calculations are instrumental in identifying the most stable conformations (i.e., the global minimum on the potential energy surface) and the relative energies of other, less stable conformers. mdpi.com

For this compound, key rotational barriers would exist around the C-S bond of the mercaptan group and the C-O bond of the difluoromethoxy group. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped. This analysis reveals the most energetically favorable three-dimensional structure of the molecule. The relative energies of different conformers are crucial for understanding the molecule's flexibility and the populations of different shapes at thermal equilibrium. Studies on similar molecules like the benzyl mercaptan dimer have shown how subtle intermolecular forces and hydrogen bonding dictate the most stable arrangements. mdpi.com

DFT provides powerful tools for predicting the reactivity of a molecule and gaining insight into reaction mechanisms. One such tool is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). orientjchem.org

For this compound, the MEP surface would likely show negative potential (typically colored red) around the electronegative sulfur, oxygen, and fluorine atoms, indicating these are sites susceptible to electrophilic attack. orientjchem.org Conversely, positive potential (colored blue) would be expected around the hydrogen atoms, particularly the acidic thiol proton (S-H), marking it as a likely site for nucleophilic attack. nih.gov This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its role in chemical reactions. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. dergipark.org.tr This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. acadpubl.eu

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from a donor-acceptor interaction. nih.gov A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected between:

The lone pairs (n) of the sulfur, oxygen, and fluorine atoms as donors.

The antibonding (σ* or π*) orbitals of the phenyl ring and adjacent bonds as acceptors.

Table 2: Potential NBO Donor-Acceptor Interactions in this compound

| Donor Orbital (Filled) | Acceptor Orbital (Unfilled) | Type of Interaction | Significance |

|---|---|---|---|

| LP (S) | π* (C-C) of Phenyl Ring | n → π* | Delocalization of sulfur lone pair into the aromatic system. |

| LP (O) | σ* (C-F) | n → σ* | Hyperconjugation involving the difluoromethoxy group. |

Global Reactivity Parameters (GRPs) for Kinetic Stability

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). researchgate.netdergipark.org.tr

These parameters provide a quantitative framework for comparing the reactivity of different molecules. researchgate.netmdpi.com A high chemical hardness and low electrophilicity index for this compound would suggest it is a kinetically stable molecule, whereas low hardness and high softness would indicate greater reactivity.

Table 3: Global Reactivity Parameters and Their Significance

| Parameter | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I+A)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution; related to stability. |

| Chemical Softness (S) | S = 1/2η | Reciprocal of hardness; indicates higher reactivity. |

Future Research Directions

Development of Novel and Green Synthetic Methodologies

A thorough search did not yield specific, documented synthetic routes for 4-(Difluoromethoxy)benzyl mercaptan. While general methods for synthesizing benzyl (B1604629) mercaptans exist, such as the reaction of a benzyl halide with a sulfur nucleophile like thiourea (B124793) or sodium hydrosulfide (B80085), their direct applicability and optimization for this difluoromethoxy-substituted variant are not described. wikipedia.orggoogle.comprepchem.com Future research would first need to establish and publish reliable synthesis protocols. Subsequently, the development of "green" methodologies could be explored. This would involve investigating the use of environmentally benign solvents, reducing the number of synthetic steps, employing catalytic systems to minimize waste, and potentially exploring enzymatic or biocatalytic routes. rsc.orgnih.govresearchgate.net

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The reactivity of the thiol group in benzyl mercaptans is well-known, including its oxidation to disulfides and its role as a nucleophile in S-alkylation reactions. wikipedia.orgnih.govoregonstate.edu However, the specific influence of the 4-(difluoromethoxy) group on the reactivity of the thiol and the aromatic ring of this compound has not been documented. Future research would need to systematically investigate its reaction patterns. This includes studying its oxidation under various conditions, its acidity (pKa), its participation in metal-catalyzed cross-coupling reactions, and other transformations to understand how the electron-withdrawing nature of the -OCHF₂ group modulates its chemical behavior compared to other substituted benzyl mercaptans.

Broader Applications in Materials Science and Agrochemicals

There are no current, documented applications of this compound in materials science or agrochemicals. For materials science, future research could explore its potential as a monomer or chain-transfer agent in polymer synthesis, or as a ligand for creating functionalized metal-organic frameworks (MOFs) or nanoparticles. In agrochemicals, the presence of a difluoromethoxy group, a common moiety in modern pesticides and herbicides, suggests a potential avenue for discovery. Future work could involve synthesizing and screening derivatives of this compound for fungicidal, insecticidal, or herbicidal activity, leveraging the unique properties imparted by the fluorine atoms.

Advanced Bioisosteric Engineering for Targeted Molecular Design

The difluoromethoxy group (-OCHF₂) is recognized as a bioisostere of other functional groups, such as the methoxy (B1213986) or hydroxyl group, and can offer advantages in metabolic stability and binding affinity. However, without data on the biological activity of this compound or its derivatives, discussing advanced bioisosteric engineering is purely theoretical. Future research would first need to identify a biologically relevant target. nih.gov If a lead compound containing this moiety were discovered, subsequent research could focus on targeted molecular design, using computational modeling and structure-activity relationship (SAR) studies to optimize its properties as a potential therapeutic agent. nih.gov The thiol group could serve as a handle for conjugation or as a key binding element to a specific biological target. researcher.life

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(Difluoromethoxy)benzyl mercaptan?

- Methodological Answer : A common approach involves reacting 4-(difluoromethoxy)benzyl bromide with thiourea or thioacetic acid under nucleophilic substitution conditions. For example, substitution reactions using sodium hydrosulfide (NaSH) in polar aprotic solvents (e.g., DMF) at 60–80°C yield the mercaptan derivative. Purification via column chromatography ensures high purity .

Q. How does the difluoromethoxy group influence the compound’s reactivity in thiol-mediated reactions?

- Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group enhances the acidity of the thiol (-SH) proton, increasing nucleophilicity. This property can be quantified via pKa measurements (e.g., using UV-Vis titration) and compared to non-fluorinated analogs. Computational studies (DFT) further elucidate electronic effects on reaction kinetics .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic structure and bonding of this compound?

- Methodological Answer : Hybrid density functional theory (DFT) with exact exchange functionals (e.g., B3LYP) is recommended for accurate electronic structure modeling. Basis sets like 6-311++G(d,p) account for fluorine and sulfur atoms’ polarization. Spectroscopic validation (e.g., IR, Raman) aligns theoretical predictions with experimental data .

Q. How can this compound be utilized in supramolecular systems, such as gold cluster functionalization?

- Methodological Answer : The thiol group binds to gold surfaces, enabling the compound to act as a ligand for Au nanoclusters. Supramolecular interactions (e.g., host-guest chemistry with β-cyclodextrin) can stabilize clusters. Techniques like TEM, UV-Vis spectroscopy, and mass spectrometry characterize cluster stability and optoelectronic properties .

Q. What role does this compound play in modulating hydrogen spillover in catalytic systems?

- Methodological Answer : As a thiol poison, it binds to metal active sites (e.g., Pt, Pd), inhibiting direct hydrogenation of non-polar bonds (e.g., C=C). Kinetic studies using gas chromatography (GC) track reaction rates, while in situ FTIR probes surface interactions. Comparative experiments with/without mercaptan reveal spillover mechanisms .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound as a ligand?

- Methodological Answer : Contradictions may arise from variable ligand-metal binding modes. X-ray absorption spectroscopy (XAS) or X-ray photoelectron spectroscopy (XPS) clarifies coordination geometry. Systematic variation of reaction conditions (e.g., solvent, temperature) isolates thermodynamic vs. kinetic contributions .

Q. What are the implications of the compound’s thiol reactivity in protein modification studies?

- Methodological Answer : The thiol group selectively reacts with cysteine residues, enabling site-specific protein modification. SDS-PAGE and LC-MS/MS identify adduct formation. Competitive assays with glutathione quantify reactivity in biological matrices. Fluorescence quenching assays track conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.